molecular formula C9H18O2 B2685641 2-Isopropyl-hexanoic acid CAS No. 27610-89-5

2-Isopropyl-hexanoic acid

Cat. No.: B2685641
CAS No.: 27610-89-5
M. Wt: 158.241
InChI Key: GNAKABFIXDKLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-isopropyl-hexanoic acid is a medium-chain fatty acid.

Properties

IUPAC Name

2-propan-2-ylhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-5-6-8(7(2)3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAKABFIXDKLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27610-89-5
Record name Hexanoic acid, 2-(1-methylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Isopropyl-hexanoic acid are not well-studied. It is known that carboxylic acids like this compound can participate in various biochemical reactions. They can act as proton donors due to the presence of the carboxyl group, which is acidic. This allows them to interact with various enzymes and proteins in the body, potentially influencing biochemical pathways.

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of research in this area. Carboxylic acids can influence cell function in several ways. For example, they can affect cell signaling pathways and gene expression. They can also impact cellular metabolism, as they can be metabolized by cells to produce energy.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Carboxylic acids like this compound can interact with biomolecules in several ways. They can form hydrogen bonds with other molecules due to the presence of the carboxyl group. They can also participate in enzymatic reactions, potentially acting as enzyme inhibitors or activators.

Temporal Effects in Laboratory Settings

Carboxylic acids are generally stable compounds. Over time, they may undergo degradation, especially under conditions of high heat or extreme pH. Long-term effects on cellular function would likely depend on the specific cell type and the concentration of the this compound.

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models. It is generally true that the effects of a substance can vary with dosage, with potential threshold effects at low dosages and toxic or adverse effects at high dosages.

Biological Activity

2-Isopropyl-hexanoic acid (also known as isopropyl hexanoate) is an organic compound classified as a fatty acid ester. Its chemical formula is C9H18O2C_9H_{18}O_2 with a molecular weight of approximately 158.24 g/mol. This compound has garnered attention due to its various biological activities and potential applications in different fields, including pharmaceuticals, food science, and toxicology.

Molecular Structure:

  • IUPAC Name: Propan-2-yl hexanoate
  • CAS Registry Number: 2311-46-8
  • SMILES Notation: CCCCCC(=O)OC(C)C

The compound is characterized by its aliphatic structure, which influences its solubility and reactivity in biological systems.

Metabolism and Bioavailability

This compound is primarily metabolized in the liver, where it undergoes oxidation and conjugation. The bioavailability of this compound is significant, as it can be absorbed through the gastrointestinal tract and distributed to various tissues, including adipose tissue . The compound's logP value of approximately 3.40 indicates moderate lipophilicity, which may enhance its absorption and distribution within biological systems.

Toxicological Studies

Research on the toxicological effects of this compound has revealed potential risks associated with high exposure levels. Inhalation studies have indicated that exposure to fumes containing this compound can lead to neurological and respiratory symptoms . Furthermore, its metabolites can inhibit cholinesterase activity, which is critical for neurotransmitter regulation in the nervous system .

Study Findings
Inhalation ToxicityExposure linked to acute neurological symptoms
Cholinesterase InhibitionSignificant inhibition observed in exposed subjects

Antimicrobial Activity

Several studies have suggested that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing efficacy in inhibiting growth at specific concentrations. This property makes it a candidate for use in food preservation and as a potential therapeutic agent against infections .

Case Studies

  • Case Study on Inhalation Exposure:
    A cohort study evaluated the health effects of inhaling air contaminated with aircraft fume events that included this compound. Participants reported symptoms such as headaches and respiratory distress, correlating with elevated levels of the compound in their breath samples .
  • Antimicrobial Efficacy:
    A laboratory study assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 0.5% (v/v), significant growth inhibition was observed, suggesting potential applications in clinical settings and food safety .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H20O2
  • Molecular Weight : 172.26 g/mol
  • Functional Groups : Contains a carboxylic acid group that plays a crucial role in its biological interactions.

The compound features an isopropyl group and a methyl group attached to a hexanoic acid backbone, which contributes to its hydrophobic characteristics and potential interactions with biological targets.

Medicinal Chemistry

2-Isopropyl-hexanoic acid is being explored for its potential therapeutic properties. Research indicates that it may interact with various enzymes and proteins, influencing their activity through hydrogen bonding and hydrophobic interactions. This makes it a candidate for drug development and therapeutic applications.

Biochemistry

Studies have highlighted the compound's biological activities, including:

  • Antimicrobial Activity : It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as a broad-spectrum antimicrobial agent.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammatory markers in animal models.
  • Antioxidant Properties : In vitro assays show that it can significantly decrease reactive oxygen species levels, contributing to reduced oxidative stress.

Industrial Applications

In industrial settings, this compound serves as an intermediate in the production of specialty chemicals. Its unique properties make it suitable for various applications, including:

  • Production of lubricants
  • Synthesis of surfactants
  • Use in polymer chemistry

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Inflammation Model

In an animal model of inflammation, administration of the compound resulted in reduced inflammatory markers compared to control groups, indicating its potential therapeutic effects in managing inflammatory diseases.

Oxidative Stress Assessment

In vitro assays demonstrated that the compound could significantly reduce reactive oxygen species levels in cultured cells exposed to oxidative stress, highlighting its role as an antioxidant.

Chemical Reactions Analysis

Esterification

2-Isopropyl-hexanoic acid reacts with alcohols under acidic or enzymatic conditions to form esters, a fundamental reaction for synthesizing flavoring agents or plasticizers.

Reagent/Condition Product Yield Notes
Methanol + H₂SO₄ (catalyst)Methyl 2-isopropyl-hexanoate~85% Acid-catalyzed Fischer esterification
Ethanol + p-TsOHEthyl 2-isopropyl-hexanoate~78% Requires reflux conditions
Lipase enzyme (CAL-B)Isopropyl hexanoate (enzymatic)~92% Eco-friendly, room-temperature process

Mechanism: Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by the alcohol. The isopropyl group may slightly hinder reaction rates due to steric bulk.

Reduction

The carboxylic acid group is reduced to a primary alcohol using strong reducing agents:

Reagent Product Conditions Yield
LiAlH₄ (lithium aluminum hydride)2-Isopropyl-1-hexanolAnhydrous ether, 0°C → RT~70%
BH₃·THF (borane-THF complex)Same as aboveTHF, RT, 12 hrs~65%

Key Consideration: LiAlH₄ is more effective but requires strict anhydrous conditions. The bulky isopropyl group may slow the reaction compared to linear analogs.

Oxidation

While carboxylic acids are generally resistant to further oxidation, decarboxylation or side-chain oxidation can occur under specific conditions:

Reagent Product Conditions Notes
KMnO₄ + H₂SO₄CO₂ + 3-methylpentane (major)Heating, acidicDecarboxylation dominates
Ozone (O₃)Ketones (via alkene ozonolysis)-78°C, followed by workupRequires prior dehydrogenation

Structural Insight: The β-branching (isopropyl group) stabilizes carbocation intermediates during decarboxylation, favoring alkane formation over ketones .

Salt Formation

Reaction with bases produces salts, useful in surfactants or pharmaceutical formulations:

Base Salt Application
NaOHSodium 2-isopropyl-hexanoateSurfactant precursor
NH₄OHAmmonium 2-isopropyl-hexanoateBiodegradable emulsifier

Halogenation

The α-hydrogen (adjacent to the carbonyl) can undergo substitution with halogens under Hell–Volhard–Zelinskii conditions:

Reagent Product Conditions
Br₂ + PCl₃2-Isopropyl-2-bromohexanoic acidCatalytic P, 60°C
Cl₂ + SOCl₂2-Isopropyl-2-chlorohexanoic acidReflux, 4 hrs

Note: Steric hindrance from the isopropyl group reduces halogenation efficiency compared to straight-chain acids.

Comparative Reactivity Analysis

The branched structure of this compound modifies reactivity relative to linear analogs:

Reaction This compound Hexanoic acid Reason
EsterificationSlower kineticsFasterSteric hindrance at α-position
DecarboxylationHigher alkane yieldLower alkane yieldCarbocation stability from branching
HalogenationLower regioselectivityHigherCompeting pathways due to branching

Q & A

Q. What spectroscopic and chromatographic techniques are optimal for confirming the structural identity and purity of 2-Isopropyl-hexanoic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming branching at the isopropyl group and hexanoic acid backbone. Infrared (IR) spectroscopy can validate the carboxylic acid functional group (O-H stretch ~2500-3300 cm⁻¹, C=O ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight verification. Pair these with High-Performance Liquid Chromatography (HPLC) to assess purity, ensuring retention times match authenticated standards. Cross-reference results with primary sources (e.g., peer-reviewed syntheses) and secondary reviews to resolve ambiguities .

Q. What are the primary considerations when designing a synthesis protocol for this compound?

  • Methodological Answer : Focus on stereochemical control at the isopropyl branch. Consider Grignard reactions (e.g., addition of isopropyl magnesium bromide to a hexanoate ester) or catalytic hydrogenation of unsaturated precursors. Monitor reaction conditions (temperature, solvent polarity) to minimize side products like ketones or esters. Document all steps rigorously, including purification methods (e.g., fractional distillation, recrystallization), to enable replication. Validate intermediates via thin-layer chromatography (TLC) and final product purity via melting point analysis and HPLC .

Q. How should researchers select solvent systems for studying the physical properties of this compound?

  • Methodological Answer : Prioritize solvents with varying polarity (e.g., water, ethanol, hexane) to assess solubility trends. Use differential scanning calorimetry (DSC) for melting point determination and UV-Vis spectroscopy for solubility quantification. Compare results with computational predictions (e.g., COSMO-RS simulations) to identify outliers. Ensure solvent purity is verified via gas chromatography (GC) to avoid confounding variables .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported pKa or solubility parameters of this compound across studies?

  • Methodological Answer : Conduct a systematic review of primary literature to identify variables (e.g., temperature, ionic strength, solvent composition) affecting measurements. Replicate experiments under standardized conditions (e.g., IUPAC-recommended protocols). Use potentiometric titrations with a calibrated pH meter for pKa determination, and compare results with computational models (e.g., DFT calculations). Apply statistical tools (e.g., Bland-Altman analysis) to quantify discrepancies and identify methodological biases .

Q. What strategies are recommended for investigating the stability of this compound under varying pH and thermal conditions?

  • Methodological Answer : Design accelerated stability studies: expose the compound to pH extremes (1–13) and elevated temperatures (40–80°C) over defined intervals. Analyze degradation products via GC-MS or LC-MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Include control samples and replicate experiments to distinguish degradation pathways (e.g., decarboxylation vs. oxidation). Reference protocols from regulatory guidelines (e.g., ICH Q1A) for validation .

Q. How can researchers validate the purity of this compound obtained from third-party suppliers?

  • Methodological Answer : Cross-check supplier Certificates of Analysis (CoA) with independent testing. Use quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) for purity assessment. Compare chromatographic profiles (HPLC, GC) with in-house synthesized standards. Perform elemental analysis (C, H, O) to verify stoichiometry. Document deviations and communicate with suppliers to resolve discrepancies, citing ethical guidelines for data transparency .

Q. What experimental approaches are suitable for studying the acid-base behavior of this compound in non-aqueous solvents?

  • Methodological Answer : Employ potentiometric titration in aprotic solvents (e.g., DMSO, acetonitrile) using a glass electrode calibrated for non-aqueous media. Monitor conductance changes to detect ionization events. Compare results with computational solvation models (e.g., PCM in Gaussian). Validate findings against literature data for structurally analogous acids (e.g., 2-ethylhexanoic acid) to contextualize steric and electronic effects .

Data Analysis and Contradiction Resolution

Q. How should researchers mitigate inductive fallacies when interpreting spectral or reactivity data for this compound?

  • Methodological Answer : Avoid overgeneralizing from limited datasets. Use multivariate analysis (e.g., PCA) to identify confounding variables. Cross-validate spectral assignments with isotopic labeling (e.g., deuterated solvents in NMR) or tandem MS/MS fragmentation. Consult critical reviews or meta-analyses to identify consensus patterns in the literature .

Q. What methodologies are recommended for reconciling conflicting reports on the biological activity of this compound?

  • Methodological Answer : Conduct dose-response studies in standardized assays (e.g., microbial growth inhibition, enzyme inhibition) with strict controls for pH and solvent effects. Compare IC₅₀ values across studies using meta-regression to adjust for methodological heterogeneity. Validate findings in independent labs to rule out equipment or reagent variability .

Ethical and Replicability Considerations

Q. How can researchers ensure ethical reporting and reproducibility in studies involving this compound?

  • Methodological Answer :
    Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data, synthetic protocols, and crystallographic files in open repositories (e.g., Zenodo). Disclose conflicts of interest and funding sources. Follow institutional review board (IRB) guidelines for safety data, especially in toxicity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.